9-Phenanthrenebutanoic acid
Overview
Description
9-Phenanthrenebutanoic acid is an organic compound with the molecular formula C18H16O2. It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in organic synthesis and material chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenebutanoic acid typically involves the functionalization of phenanthrene. One common method is the Friedel-Crafts acylation of phenanthrene with butanoic acid derivatives under acidic conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 9-phenanthrenol. This process involves the use of oxidizing agents like chromic acid or potassium permanganate under controlled conditions to yield the desired carboxylic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenanthrenequinone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position of the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
9-Phenanthrenebutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 9-Phenanthrenebutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For instance, its derivatives have been studied for their ability to inhibit enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Phenanthrene: The parent compound, used in the synthesis of various derivatives.
9-Phenanthrenol: An intermediate in the synthesis of 9-Phenanthrenebutanoic acid.
Phenanthrenequinone: A product of the oxidation of phenanthrene.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
4-phenanthren-9-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)11-5-7-14-12-13-6-1-2-8-15(13)17-10-4-3-9-16(14)17/h1-4,6,8-10,12H,5,7,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALUTDUDGQZGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500037 | |
Record name | 4-(Phenanthren-9-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68151-16-6 | |
Record name | 4-(Phenanthren-9-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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